molecular formula C22H16BrN3O6 B5918607 [2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

[2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

Cat. No.: B5918607
M. Wt: 498.3 g/mol
InChI Key: FXHNZXLZXCFHHZ-CFRMEGHHSA-N
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Description

[2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate: is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a methoxy group, a nitrobenzoyl hydrazone moiety, and a bromobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate typically involves the condensation of 2-methoxy-4-formylphenyl 4-bromobenzoate with 4-nitrobenzoyl hydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical entities through further functionalization .

Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its hydrazone moiety is particularly useful in bioconjugation techniques .

Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activities. Additionally, the compound’s aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate lies in its bromobenzoate moiety, which provides distinct reactivity compared to its chloro, propoxy, and ethoxy analogs. The bromine atom can participate in specific substitution reactions, making it a valuable intermediate for further chemical modifications .

Properties

IUPAC Name

[2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O6/c1-31-20-12-14(2-11-19(20)32-22(28)16-3-7-17(23)8-4-16)13-24-25-21(27)15-5-9-18(10-6-15)26(29)30/h2-13H,1H3,(H,25,27)/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHNZXLZXCFHHZ-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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